molecular formula C8H5N3 B3195497 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile CAS No. 911462-88-9

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

Cat. No.: B3195497
CAS No.: 911462-88-9
M. Wt: 143.15 g/mol
InChI Key: XPPBWSHRZHFDOI-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyrrolo[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The compound’s ability to bind to specific proteins can lead to the inhibition of key biological processes, such as cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
  • 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
  • 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBWSHRZHFDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676864
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911462-88-9
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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